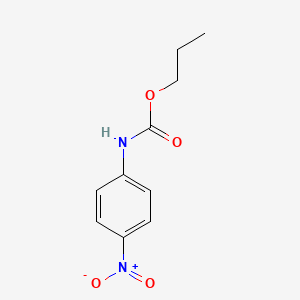

Propyl (4-nitrophenyl)carbamate

Description

Structure

3D Structure

Properties

CAS No. |

90870-23-8 |

|---|---|

Molecular Formula |

C10H12N2O4 |

Molecular Weight |

224.21 g/mol |

IUPAC Name |

propyl N-(4-nitrophenyl)carbamate |

InChI |

InChI=1S/C10H12N2O4/c1-2-7-16-10(13)11-8-3-5-9(6-4-8)12(14)15/h3-6H,2,7H2,1H3,(H,11,13) |

InChI Key |

HUVKFNDVSVVQJS-UHFFFAOYSA-N |

SMILES |

CCCOC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |

Canonical SMILES |

CCCOC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Routes for Propyl (4-nitrophenyl)carbamate

The direct synthesis of this compound can be efficiently achieved through several chemical strategies. These methods primarily involve the reaction of a propanol (B110389) source with a carbonyl-containing reagent activated by a 4-nitrophenyl group.

Nucleophilic Substitution Reactions Utilizing 4-Nitrophenyl Chloroformate

A prevalent and straightforward method for synthesizing this compound involves the nucleophilic substitution reaction between 4-nitrophenyl chloroformate and propanol. thieme-connect.com In this reaction, the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), which serves to deprotonate the alcohol, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct. thieme-connect.comresearchgate.net

The reaction is generally conducted at room temperature and can produce high yields, often ranging from 72% to 94%. thieme-connect.comemerginginvestigators.org The choice of solvent can influence the reaction rate and yield, with dichloromethane (B109758) being a commonly used solvent. researchgate.net

Table 1: Synthesis of this compound via 4-Nitrophenyl Chloroformate

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield | Reference |

| 4-Nitrophenyl chloroformate | Propanol | Triethylamine | Dichloromethane | Room Temp. | 72-94% | thieme-connect.comemerginginvestigators.org |

| 4-Nitrophenyl chloroformate | Benzyl alcohol | Pyridine | Dichloromethane | 0°C to rt | 94% | emerginginvestigators.org |

Preparation via Activated Carbonate Precursors

Beyond chloroformates, other activated carbonate precursors can be employed for the synthesis of carbamates. One such versatile reagent is N,N'-disuccinimidyl carbonate (DSC). sigmaaldrich.comnih.gov This method involves a two-step, one-pot process where the alcohol first reacts with DSC to form a succinimidyl carbonate intermediate. This activated intermediate then reacts with an amine to yield the desired carbamate (B1207046). nih.govnih.gov

This approach is particularly useful for coupling alcohols with sterically hindered amino acids. thieme-connect.com The reaction is typically performed under mild conditions, often in the presence of a catalytic amount of a base like pyridine. thieme-connect.comnih.gov Acetonitrile is a commonly used solvent for the formation of the mixed carbonate intermediate. nih.gov

General Synthesis of Related (4-Nitrophenyl)carbamate Derivatives

The methodologies for synthesizing this compound can be extended to a broader range of related (4-nitrophenyl)carbamate derivatives by varying the alcohol or amine component.

Applications of Bis(4-nitrophenyl)carbonate in Carbamate Formation

Bis(4-nitrophenyl)carbonate is another effective reagent for the synthesis of carbamates. It reacts with amines or alcohols to form the corresponding carbamate derivatives. This reagent is particularly useful for the synthesis of carbamate-linked cytosine derivatives, which are important in the development of DNA analogs. In one study, the reaction of bis(4-nitrophenyl)carbonate with an amine in tetrahydrofuran (B95107) (THF) at 25°C resulted in an 89% yield of the desired carbamate-linked cytosine.

The reaction of bis(4-nitrophenyl)carbonate with phenols can also be used to synthesize various carbamates. For instance, the reaction with 3-(1-(dimethylamino)ethyl)phenol in dichloromethane at ambient temperature proceeds efficiently.

Table 2: Synthesis of Carbamates using Bis(4-nitrophenyl)carbonate

| Amine/Alcohol | Solvent | Base | Temperature | Yield | Reference |

| Cytosine derivative | THF | - | 25°C | 89% | |

| 3-(1-(Dimethylamino)ethyl)phenol | Dichloromethane | Triethylamine | 0-5°C | High | |

| (S)-3-(1-(Dimethylamino)ethyl)phenol | Dichloromethane | - | Ambient | High |

Phosgene-Free Approaches to Carbamate Synthesis

Concerns over the high toxicity of phosgene (B1210022) and its derivatives have driven the development of phosgene-free synthetic routes to carbamates. mdpi.com One of the most promising green alternatives involves the use of carbon dioxide (CO2) as a C1 source. sigmaaldrich.comnih.gov

In one such method, an amine reacts with an alkylating agent in the presence of carbon dioxide and cesium carbonate. mdpi.com This approach can be conducted under ambient temperature and pressure, offering high yields of the carbamate product. mdpi.com Another innovative phosgene-free method involves the reaction of aromatic amines with CO2 and metal alkoxides, such as titanium methoxide. sigmaaldrich.comnih.gov This one-pot synthesis can rapidly produce N-phenylcarbamates in high yields. sigmaaldrich.com

Optimization of Reaction Conditions for Carbamate Esterification

The efficiency of carbamate synthesis is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, and reaction temperature.

The selection of the base is critical in reactions involving chloroformates. A study on the synthesis of O-aryl carbamates found that pyridine was an effective base, leading to high yields. organic-chemistry.org The acidity of the phenol (B47542) also plays a significant role, with more acidic phenols generally resulting in better yields. organic-chemistry.org

Solvent choice can also have a profound impact on the reaction outcome. For the solvolysis of p-nitrophenyl chloroformate, the reaction kinetics have been studied in various solvents, including fluoroalcohols, to understand the reaction mechanism. mdpi.com In the synthesis of carbamates from Boc-protected amines, the reaction temperature was found to be a crucial factor, with an increase in temperature leading to a significant improvement in product yield. rsc.org

Kinetic studies on the aminolysis of 4-nitrophenyl chloroformate in aqueous solution have shown that the reaction proceeds through a zwitterionic tetrahedral addition intermediate, with its formation being the rate-determining step. nih.gov The rate of hydrolysis of 4-nitrophenyl carbonates and carbamates is significantly accelerated under basic conditions, with the release of the 4-nitrophenolate (B89219) ion providing a convenient spectroscopic handle to monitor the reaction progress. emerginginvestigators.org

Reaction Mechanisms and Kinetics

Hydrolysis Mechanisms of Propyl (4-nitrophenyl)carbamate

The hydrolysis of carbamates, including this compound, can proceed through different mechanistic pathways. The predominant mechanism is highly dependent on the reaction conditions, particularly the pH.

Under basic conditions, the hydrolysis of aryl carbamates is catalyzed and can proceed via two primary mechanisms: the bimolecular acyl-oxygen cleavage (BAc2) mechanism and the unimolecular elimination-conjugate base (E1cB) mechanism. rsc.org

The BAc2 mechanism involves a direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbamate (B1207046). This pathway leads to the formation of a tetrahedral intermediate. researchgate.netias.ac.in The stability of this intermediate is crucial, and its collapse results in the cleavage of the acyl-oxygen bond. ias.ac.in For carbamates with poorer leaving groups, the BAc2 mechanism is often favored. rsc.org

The E1cB mechanism is a two-step process that occurs with substrates having an acidic proton on the nitrogen atom and a good leaving group. wikipedia.orgmasterorganicchemistry.com The first step involves the deprotonation of the carbamate nitrogen by a base to form its conjugate base, a nitranion. wikipedia.orgmasterorganicchemistry.compublish.csiro.au This is followed by the rate-determining expulsion of the leaving group to form an isocyanate intermediate. rsc.orgrsc.org The presence of an electron-withdrawing group on the substrate, a strong base, a poor leaving group, and a polar solvent are factors that generally favor the E1cB mechanism. wikipedia.org For certain N-(4-nitrophenyl)carbamates, the E1cB mechanism has been identified as the operative pathway. researchgate.netpublish.csiro.au

The choice between the BAc2 and E1cB mechanisms is influenced by the properties of the leaving group. A change from an E1cB to a BAc2 mechanism has been observed for carbamates with poorer leaving groups. rsc.org

The 4-nitrophenyl group is an effective leaving group in the hydrolysis of carbamates due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting 4-nitrophenolate (B89219) anion. emerginginvestigators.orgemerginginvestigators.org The pKa of 4-nitrophenol (B140041) is approximately 7.15 at 25°C, indicating that the 4-nitrophenolate ion is a relatively stable conjugate base and, therefore, a good leaving group. emerginginvestigators.org This property facilitates the cleavage of the C-O bond in the carbamate during hydrolysis.

The efficiency of the leaving group can influence the reaction mechanism. For instance, in the hydrolysis of N-(p-nitrophenyl)carbamates, substituents in the O-aryl ring (the leaving group) have a more significant effect on the hydrolysis rate than those in the N-aryl ring. rsc.org This suggests a high degree of acyl-oxygen bond cleavage in the transition state, which is consistent with the E1cB mechanism. rsc.org

Kinetic studies have demonstrated that the rate of hydrolysis of this compound is significantly dependent on pH, with reaction rates increasing at higher pH values. emerginginvestigators.orgevitachem.com This acceleration in basic conditions is attributed to the increased concentration of the hydroxide ion, which acts as a nucleophile in the BAc2 mechanism or as a base in the E1cB mechanism. emerginginvestigators.orgevitachem.com

For some N-(4-nitrophenyl)carbamates, the pH-rate profile shows that the observed rate constant for hydrolysis is pH-independent in the range of pH 4 to 8. nih.gov However, for this compound, hydrolysis is notably accelerated in basic conditions, particularly at pH 12 and above. emerginginvestigators.org The release of the 4-nitrophenolate ion, which is yellow, allows for the spectroscopic monitoring of the hydrolysis kinetics. emerginginvestigators.orgemerginginvestigators.org

Table 1: Effect of pH on the Hydrolysis of 4-Nitrophenyl Carbamates

| pH Condition | Relative Rate of Hydrolysis | Observation |

| Acidic (below 7) | Stable / Very Slow | The protecting group remains largely intact. emerginginvestigators.orgemerginginvestigators.org |

| Neutral (around 7) | Stable / Very Slow | The protecting group remains largely intact. emerginginvestigators.orgemerginginvestigators.org |

| Mildly Basic (pH 7-9) | Slow to Moderate | Hydrolysis begins to occur, with the rate increasing with pH. |

| Basic (pH > 12) | Rapid | Effective and accelerated cleavage of the carbamate. emerginginvestigators.org |

Evidence for the E1cB mechanism in carbamate hydrolysis is strongly supported by the trapping of the proposed isocyanate intermediate. rsc.orgrsc.org In the case of the hydrolysis of certain N-(p-nitrophenyl)carbamates, the formation of an isocyanate intermediate has been confirmed through the use of trapping agents. rsc.orgpublish.csiro.au For example, the presence of an ortho-amino group on the N-phenyl ring of a carbamate can act as an internal trap for the isocyanate, leading to the formation of a cyclic product, o-phenyleneurea. rsc.org This intramolecular trapping provides compelling evidence for the existence of the transient isocyanate species. rsc.org

External trapping agents can also be employed. For instance, in micellar solutions, the isocyanate intermediate generated from the hydrolysis of alkyl and aryl N-(4-nitrophenyl)carbamates can be trapped by functionalized surfactants. publish.csiro.au

Micellar environments can significantly influence the kinetics of carbamate hydrolysis. Cationic micelles, such as those formed by cetyltrimethylammonium bromide (CTAB), have been shown to catalyze the basic hydrolysis of N-(4-nitrophenyl)carbamates. researchgate.netscilit.com This catalytic effect is attributed to the ability of the micelles to concentrate the reactants and provide a reaction medium that is different from the bulk aqueous solution. govtsciencecollegedurg.ac.in

The micellar pseudo-phase can stabilize the transition state of the reaction, thereby accelerating the rate. ias.ac.inresearchgate.net For carbamates that react via the E1cB mechanism, cationic micelles have been found to enhance both the ionization of the carbamate to its nitranion and the subsequent decomposition of this anion. researchgate.net This is in contrast to some other E1cB reactions where the decomposition of the carbanion is inhibited by micelles. researchgate.net The rate enhancement in micellar media can be substantial, with observed rate increases of several hundred-fold compared to the reaction in water alone. scilit.com

The effect of surfactants on the reaction kinetics is often analyzed using models like the Menger and Portnoy model or the Piszkiewicz model, which relate the observed rate constant to the surfactant concentration. govtsciencecollegedurg.ac.in

Table 2: Kinetic Data for the Basic Hydrolysis of N-(4-nitrophenyl)carbamates in the Presence of CTAB Micelles

| Carbamate Derivative | Reaction in Water | Reaction in CTAB Micelles | Catalytic Effect (km/kw) |

| Phenyl N-phenylcarbamate (I) | kw (B13871080) | km | > 1 scilit.com |

| Phenyl N-(o-carboxyphenyl) carbamate (III) | kw | km | > 1 scilit.com |

| Phenyl N-(p-carboxyphenyl) carbamate (IV) | kw | km | > 1 scilit.com |

| Phenyl N-methyl-N-(o-carboxyphenyl) carbamate (V) | kw | km | > 1 scilit.com |

| Note: kw is the rate constant in water, and km is the rate constant in the micellar pseudo-phase. The ratio km/kw indicates the extent of micellar catalysis. |

Nucleophilic Substitution Reactions

This compound can undergo nucleophilic substitution reactions where the 4-nitrophenoxy group is displaced by another nucleophile. The 4-nitrophenyl group serves as a good leaving group, facilitating these reactions. This reactivity is harnessed in organic synthesis, where the carbamate can be used as a protecting group for amines. The protecting group can be cleaved under specific conditions, allowing for subsequent reactions at the amine functionality. evitachem.com

The synthesis of other carbamates can be achieved through nucleophilic substitution on this compound, although a more common synthetic route involves the reaction of 4-nitrophenyl chloroformate with an amine or alcohol. epa.gov

Enzyme-Catalyzed Carbamate Transformations

Enzymes can catalyze the transformation of carbamates with high specificity and efficiency under mild conditions. These biocatalytic processes are of significant interest for various synthetic applications.

Many enzymes that act on ester or amide substrates, including certain carbamates, utilize a covalent catalysis strategy involving the formation of an acyl-enzyme intermediate. For carbamates, this would be a carbamyl-enzyme intermediate. This mechanism is characteristic of hydrolases like proteases and lipases, which often feature a catalytic triad (B1167595) in their active site (e.g., Ser-His-Asp). semanticscholar.org

The general mechanism proceeds as follows:

Substrate Binding: The carbamate substrate, such as this compound, binds to the enzyme's active site.

Nucleophilic Attack: A nucleophilic residue in the active site, typically a serine, attacks the electrophilic carbonyl carbon of the carbamate. semanticscholar.org This attack is facilitated by the other members of the catalytic triad, which orient the serine and deprotonate its hydroxyl group to increase its nucleophilicity.

Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate, which is stabilized by interactions within the active site (the "oxyanion hole").

Leaving Group Expulsion: The intermediate collapses, and the bond to the leaving group (4-nitrophenoxide) is cleaved. This results in the formation of a covalent carbamyl-enzyme intermediate, where the carbamyl moiety is attached to the serine residue, and the 4-nitrophenol product is released. nih.gov

This "ping-pong" mechanism, where one product is released before the second substrate binds, is common for enzymes like thiolases when reacting with p-nitrophenyl esters. nih.gov The carbamyl-enzyme intermediate is then typically resolved in a subsequent step, often by hydrolysis (reaction with water) or by transfer to another nucleophile, to regenerate the free enzyme and release the final product.

Quantum Mechanical Studies of Carbamate Systems

Quantum mechanical calculations are fundamental to modeling the behavior of carbamates. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of carbamate systems. emerginginvestigators.org Functionals such as B3LYP are frequently employed to calculate the gas-phase energies and geometries of carbamates and their precursors. acs.orgacs.orgcapes.gov.brresearchgate.net These calculations are often paired with solvation models, like the polarizable continuum model (PCM), to simulate the behavior of these molecules in an aqueous environment, which is crucial for understanding reaction mechanisms in solution. nih.gov

Studies on related systems, such as amino acid carbamates, have utilized various DFT levels of theory (e.g., G3MP2B3, G4MP2) to calculate the Gibbs free energy of the carbamate formation reaction, offering insights into the thermodynamic favorability of these processes. ntnu.no

Mulliken population analysis is a method for assigning partial atomic charges based on the distribution of electrons within a molecule, as calculated by quantum mechanical methods. This analysis is particularly insightful for understanding the reactivity of the carbonyl group in carbamates.

Computational studies using DFT have been performed to calculate the Mulliken charge on the carbonyl carbon of 4-nitrophenyl-substituted carbamates and compare them to related structures like carbonates. emerginginvestigators.org The analysis reveals that the carbonyl carbon in a carbamate possesses a less positive partial charge compared to the analogous carbon in a carbonate. emerginginvestigators.org This is because the nitrogen atom adjacent to the carbonyl in a carbamate is less electronegative and a better electron donor than the corresponding oxygen atom in a carbonate, which withdraws more charge density. emerginginvestigators.org This difference in local charge density is a key predictor of the carbonyl group's electrophilicity and its susceptibility to nucleophilic attack. emerginginvestigators.org

| Compound | Functional Group | Mulliken Charge on Carbonyl Carbon (e) | Source |

|---|---|---|---|

| 4-Nitrophenyl Benzylcarbamate | Carbamate | 0.406 | emerginginvestigators.org |

| 4-Nitrophenyl Benzylcarbonate | Carbonate | 0.516 | emerginginvestigators.org |

Energetic Analysis of Reaction Pathways

Understanding the kinetics and thermodynamics of reactions involving carbamates requires a detailed analysis of the energy landscapes of the reaction pathways.

Computational methods are used to locate the transition state structures and calculate the activation energies (Ea) or free energies of activation (ΔG‡) for various carbamate reactions. These calculations provide quantitative measures of the kinetic barriers for processes like formation, hydrolysis, and decomposition.

For example, ab initio molecular orbital calculations predicted a large activation energy of approximately 36 kcal/mol for the neutral hydrolysis of monoethanolamine (MEA) carbamate, indicating this pathway is kinetically unfavorable. nih.gov In contrast, a different study calculated a lower free energy of activation of 18.9 kcal/mol for the ammonia-assisted decomposition of carbamic acid. ureaknowhow.com Experimental kinetic studies on the reaction of CO2 with amino acids have determined activation energies for carbamate formation, such as one reported value of 45.2 kJ/mol (approximately 10.8 kcal/mol). colab.ws These varied energetic barriers highlight how the specific reactants and mechanism dictate the reactivity of the carbamate functional group.

| Reaction | System | Calculated Activation Energy | Source |

|---|---|---|---|

| Neutral Hydrolysis | MEA Carbamate | ca. 36 kcal/mol | nih.gov |

| Ammonia-Assisted Decomposition | Carbamic Acid | 18.9 kcal/mol | ureaknowhow.com |

| Carbamate Formation | Amino Acid + CO2 | 45.2 kJ/mol | colab.ws |

Free-energy perturbation (FEP) is a powerful computational technique used to calculate the relative free-energy differences between two states, such as a neutral amine and its corresponding carbamate. acs.orgacs.org FEP simulations, often conducted using Monte Carlo methods, can effectively model the thermodynamics of carbamate stability in solution. acs.orgacs.orgcapes.gov.brresearchgate.net

These studies calculate the free energy difference in an aqueous solution between the ionic carbamate species and the related neutral amine. acs.org The results of FEP calculations have shown reasonable agreement with experimental data derived from NMR and kinetic studies, validating their predictive power. acs.orgacs.orgcapes.gov.brresearchgate.net These models can predict trends in carbamate stability across a series of different amines without adjustment to fit experimental data, typically with a statistical uncertainty of around ±1 kcal/mol. acs.orgacs.org

Structure-Reactivity Relationship Predictions

A primary goal of computational chemistry is to establish clear structure-reactivity relationships, which predict how a molecule's chemical structure influences its reactivity. For carbamates, these relationships are derived from the theoretical data discussed in previous sections.

The calculated Mulliken charges, for instance, directly link structure to reactivity; the lower positive charge on the carbamate carbonyl carbon compared to a carbonate suggests a lower electrophilicity, which is consistent with observed chemical behavior. emerginginvestigators.org Similarly, the stability and reactivity of carbamates can be correlated with the electronic properties of their parent amines. researchgate.net Brønsted-type relationships, which link the pKa of an amine to the rate of a reaction, can be computationally modeled to predict how amine basicity affects the kinetics of carbamate formation. researchgate.netresearchgate.net

Furthermore, the biological activity of insecticidal carbamates is understood through their structural complementarity and stability within the active site of the acetylcholinesterase enzyme, a relationship that can be explored and predicted using computational models. nih.gov By calculating activation energies for different potential reaction pathways, such as hydrolysis or decomposition, computational models can predict the most likely fate of a carbamate under given conditions, explaining its relative stability or lability. nih.gov

Theoretical and Computational Investigations

Application of Linear Free Energy Relationships (LFER)

Linear Free Energy Relationships (LFERs) are fundamental tools in physical organic chemistry used to quantitatively correlate reaction rates and equilibrium constants for a series of reactions with changes in the structure of the reactants. wikipedia.org These relationships are predicated on the idea that a modification to a reactant's structure will produce a proportional change in the Gibbs free energy of the transition state or product. ic.ac.uk For a compound like Propyl (4-nitrophenyl)carbamate, LFERs can provide significant insights into its reaction mechanisms, particularly in hydrolysis or other nucleophilic substitution reactions.

The study of this compound through the lens of LFERs, such as the Hammett or Taft equations, allows for a systematic evaluation of how electronic and steric effects influence its reactivity. emerginginvestigators.org While direct, comprehensive LFER studies on this compound are not extensively documented, the principles can be applied by examining related structures, such as a series of substituted nitrophenyl esters or carbamates. emerginginvestigators.orgresearchgate.net

Hammett Equation:

The Hammett equation is expressed as: log(k/k₀) = σρ

Where:

k is the rate constant for the reaction of a substituted compound.

k₀ is the rate constant for the reaction of the unsubstituted parent compound.

σ (sigma) is the substituent constant, which quantifies the electronic effect (resonance and inductive) of a substituent.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. emerginginvestigators.org

In the context of this compound, one could theoretically study a series of related compounds where the propyl group is replaced by other alkyl groups or where substituents are introduced onto the phenyl ring. The 4-nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the carbamate (B1207046).

Taft Equation:

For aliphatic systems or to separate steric effects from electronic effects, the Taft equation is employed: log(k/k₀) = σρ + δEs

Where:

σ * and ρ * are analogous to the Hammett parameters but represent polar/inductive effects.

Es is the steric substituent constant.

δ (delta) is the sensitivity of the reaction to steric effects. emerginginvestigators.org

In a hypothetical study on the hydrolysis of a series of alkyl (4-nitrophenyl)carbamates, the Taft equation could be used to understand how the steric bulk of the alkyl group (e.g., methyl, ethyl, propyl, isopropyl) affects the rate of hydrolysis.

Detailed Research Findings:

Research on analogous 4-nitrophenyl esters has demonstrated the utility of LFERs in elucidating reaction mechanisms. researchgate.net For instance, studies on the enzymatic hydrolysis of a series of 4-nitrophenyl esters with varying acyl group structures have utilized the Taft LFER to probe the steric sensitivity of the enzyme's active site. emerginginvestigators.orgresearchgate.net The progress of such hydrolysis reactions is conveniently monitored spectrophotometrically by measuring the release of the intensely yellow 4-nitrophenolate (B89219) ion under basic conditions. researchgate.net

A hypothetical LFER study on the base-catalyzed hydrolysis of a series of para-substituted phenyl propylcarbamates could yield data similar to that presented in the tables below.

Table 1: Hypothetical Hammett Plot Data for the Hydrolysis of Substituted Phenyl Propylcarbamates

| Substituent (X) | σ | log(k/k₀) |

| -OCH₃ | -0.27 | -0.45 |

| -CH₃ | -0.17 | -0.28 |

| -H | 0.00 | 0.00 |

| -Cl | 0.23 | 0.38 |

| -CN | 0.66 | 1.10 |

| -NO₂ | 0.78 | 1.30 |

This table illustrates the expected trend where electron-withdrawing groups (positive σ values) accelerate the rate of hydrolysis, while electron-donating groups (negative σ values) retard the reaction.

Table 2: Hypothetical Taft Plot Data for the Hydrolysis of Alkyl (4-nitrophenyl)carbamates

| Alkyl Group (R) | Es | log(k/k₀) |

| Methyl | 0.00 | 0.00 |

| Ethyl | -0.07 | -0.15 |

| Propyl | -0.36 | -0.55 |

| Isopropyl | -0.47 | -0.80 |

| tert-Butyl | -1.54 | -2.50 |

This table demonstrates how increasing the steric bulk (more negative Es values) of the alkyl group would be expected to decrease the rate of hydrolysis due to increased steric hindrance at the reaction center.

By applying these LFER models, researchers can deduce valuable information about the transition state of reactions involving this compound. For example, a large positive ρ value in a Hammett study would suggest the buildup of significant negative charge in the transition state, consistent with a nucleophilic attack on the carbonyl carbon. Similarly, a significant δ value in a Taft analysis would highlight the importance of steric accessibility to the reaction center.

Advanced Spectroscopic Characterization and Monitoring in Research

Spectroscopic Techniques for Kinetic Studies

Kinetic analysis of reactions involving propyl (4-nitrophenyl)carbamate is essential for understanding its stability and reactivity. Spectroscopic methods are paramount in this field, offering non-invasive ways to monitor the progress of a reaction over time.

The hydrolysis of this compound, especially under basic conditions, results in the cleavage of the carbamate (B1207046) bond and the release of 4-nitrophenol (B140041). emerginginvestigators.orgemerginginvestigators.org In aqueous basic solutions, the liberated 4-nitrophenol is deprotonated to form the 4-nitrophenolate (B89219) ion, a bright yellow species with a distinct optical signature. emerginginvestigators.orgemerginginvestigators.org This color change provides a convenient handle for monitoring the reaction kinetics using UV-Visible (UV-Vis) spectrophotometry.

The 4-nitrophenolate ion exhibits a strong absorbance maximum at approximately 400-413 nm. emerginginvestigators.orgresearchgate.net By monitoring the increase in absorbance at this wavelength over time, researchers can quantify the rate of 4-nitrophenolate formation and thus determine the kinetics of the hydrolysis reaction. emerginginvestigators.orgemerginginvestigators.org Studies on related N-(4-nitrophenyl)carbamates show that the hydrolysis is significantly accelerated in basic environments, with optimal rates observed at pH 12 and above. emerginginvestigators.orgemerginginvestigators.org

The kinetic analysis typically involves measuring the absorbance at fixed time intervals and plotting it against time. From this data, initial reaction rates and rate constants can be derived. emerginginvestigators.orgscholaris.ca This technique is foundational for comparing the stability of different carbamates and understanding how factors like pH influence their decomposition pathways. emerginginvestigators.orgresearchgate.net For instance, kinetic studies in water have shown that the initial product is the N-(4-nitrophenyl)carbamate ion, which can subsequently decompose to 4-nitroaniline (B120555), a process that can also be monitored spectroscopically. researchgate.net

Table 1: UV-Vis Spectroscopic Data for Monitoring 4-Nitrophenolate

| Analyte | Wavelength of Max. Absorbance (λmax) | Molar Absorptivity (ε) | Solvent/Conditions |

|---|---|---|---|

| 4-Nitrophenolate ion | ~400-413 nm | Varies with pH | Aqueous Base (e.g., pH > 10) |

In Situ IR Spectroscopy for Real-Time Reaction Monitoring

In situ Infrared (IR) spectroscopy is a powerful tool for monitoring chemical transformations in real-time, providing direct information about the changes in functional groups as a reaction proceeds. youtube.comrsc.org For reactions involving this compound, such as its formation or hydrolysis, in situ Fourier Transform Infrared (FTIR) spectroscopy can track the consumption of reactants and the appearance of products and intermediates without the need for sampling. researchgate.net

During the hydrolysis of this compound, key vibrational modes can be monitored. The most significant changes would include the disappearance of the carbamate's characteristic absorption bands and the emergence of bands corresponding to the products. Specifically, one would observe a decrease in the intensity of the C=O stretching vibration of the carbamate group (typically around 1700-1750 cm⁻¹) and the N-H stretching vibration (around 3300-3400 cm⁻¹). rsc.orgresearchgate.net Concurrently, new peaks corresponding to the products, such as the O-H stretch of propanol (B110389) and the characteristic vibrations of the 4-nitrophenolate or 4-nitroaniline product, would appear. researchgate.net

This technique is particularly valuable because it can provide mechanistic information that is complementary to UV-Vis data. For example, it can help identify transient intermediates that may not have a distinct UV-Vis signature. The ability to monitor multiple species simultaneously makes in situ IR an indispensable tool for optimizing reaction conditions and understanding complex reaction networks. youtube.commdpi.com

Table 2: Characteristic IR Absorption Frequencies for Monitoring Carbamate Reactions

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |

|---|---|---|---|

| N-H (Carbamate) | Stretch | 3300 - 3400 | Disappears as carbamate is consumed. |

| C=O (Carbamate) | Stretch | 1700 - 1750 | Disappears as carbamate is consumed. |

| N-O (Nitro group) | Asymmetric Stretch | 1510 - 1530 | Remains relatively constant, can serve as an internal reference. |

| N-H (Amine Product) | Bending | 1580 - 1620 | Appears if 4-nitroaniline is a product. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled detail for elucidating reaction mechanisms and characterizing the precise structure of reactants, intermediates, and products. rsc.org Both ¹H and ¹³C NMR are used to provide a complete picture of the molecular transformations involving this compound.

In a mechanistic study of the hydrolysis of this compound, ¹H NMR would be used to follow the changes in the chemical environments of the protons. Key signals to monitor would include:

The triplet and sextet of the propyl group's ethyl moiety and the triplet of its terminal methyl group. The chemical shifts of these protons would change upon cleavage from the carbamate.

The distinct doublets of the aromatic protons on the 4-nitrophenyl ring.

The broad singlet of the N-H proton of the carbamate, which would disappear as the reaction progresses. nih.gov

The appearance of new signals corresponding to the protons of the propanol and 4-nitrophenol/4-nitroaniline products.

¹³C NMR spectroscopy is particularly useful for observing changes at the carbonyl carbon, providing direct evidence of bond-breaking and bond-forming events at the reactive center. nih.govresearchgate.net The chemical shift of the carbamate carbonyl carbon (typically ~155 ppm) would be a key signal to monitor. nih.gov The use of other nuclei, such as ¹⁵N NMR, can also provide sensitive probes for investigating zwitterionic intermediates and understanding the electronic changes at the nitrogen atom during the reaction. rsc.orghelsinki.fi By analyzing the evolution of the NMR spectra over time, researchers can identify intermediates, determine reaction pathways, and gain deep mechanistic insights that are not accessible by other techniques. rsc.org

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound and Related Species

| Compound/Group | Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| This compound | ¹H (CH₃) | ~0.9-1.0 | Triplet | Propyl group |

| ¹H (CH₂-CH₃) | ~1.6-1.8 | Sextet | Propyl group | |

| ¹H (O-CH₂) | ~4.1-4.3 | Triplet | Propyl group | |

| ¹H (Aromatic) | ~7.4 & ~8.2 | Doublet, Doublet | Protons on the 4-nitrophenyl ring | |

| ¹H (N-H) | ~5.7-5.8 | Singlet (broad) | Carbamate proton | |

| ¹³C (C=O) | ~155 | - | Carbamate carbonyl | |

| Propanol (Product) | ¹H (CH₃) | ~0.9 | Triplet | Appears upon hydrolysis |

Degradation and Environmental Fate Studies

Chemical Degradation Pathways

The chemical stability and transformation of propyl (4-nitrophenyl)carbamate are highly dependent on the surrounding environmental conditions, particularly pH and the presence of oxidizing or reducing agents.

The hydrolysis of this compound involves the cleavage of the carbamate (B1207046) ester bond. Research indicates that this compound is relatively stable in aqueous solutions under acidic and neutral conditions. bohrium.comemerginginvestigators.orgemerginginvestigators.org However, it is susceptible to hydrolysis under basic (alkaline) conditions, a process that is significantly accelerated as the pH increases. bohrium.comemerginginvestigators.orgemerginginvestigators.org

Under basic conditions, the primary hydrolysis products are 4-nitrophenol (B140041) and propanol (B110389). researchgate.net The reaction proceeds through the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbamate group. The presence of the electron-withdrawing nitro group on the phenyl ring makes the 4-nitrophenoxide a good leaving group, facilitating the hydrolytic cleavage. emerginginvestigators.orgemerginginvestigators.org The rate of hydrolysis is markedly faster at pH values of 12 and above. emerginginvestigators.orgemerginginvestigators.org This base-lability is a key characteristic of 4-nitrophenyl carbamates. bohrium.comemerginginvestigators.orgemerginginvestigators.org

Table 1: Hydrolytic Stability of this compound

| pH Condition | Stability | Primary Degradation Products |

| Acidic | Stable | - |

| Neutral | Stable | - |

| Basic | Unstable, hydrolysis occurs | 4-Nitrophenol, Propanol |

This table summarizes the general hydrolytic behavior based on available literature.

The nitroaromatic moiety of this compound is subject to both oxidative and reductive transformations, which are critical to its environmental fate.

Oxidative Transformations: While specific studies on the oxidative degradation of this compound are limited, research on other carbamate pesticides indicates that oxidation can occur. nih.gov For instance, exposure to strong oxidants or certain microbial enzymes can lead to the hydroxylation of the aromatic ring. nih.gov The metabolism of some carbamates is known to generate reactive oxygen species (ROS), which can further promote degradation. nih.gov

Reductive Transformations: The reduction of the nitro group is a more commonly studied degradation pathway for nitroaromatic compounds. mdpi.com In anaerobic environments or in the presence of specific enzymes, the nitro group (-NO₂) can be reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH₂). The resulting aminophenyl derivative would be propyl (4-aminophenyl)carbamate. The formation of the hydroxylamine (B1172632) intermediate is a key step in this process. For some similar compounds, such as 4-nitrobenzyl carbamates, this hydroxylamine intermediate is unstable and can fragment, leading to the cleavage of the carbamate bond.

Photodegradation Mechanisms

Photodegradation, the breakdown of compounds by light, represents another important environmental fate process for this compound. This can occur through direct absorption of light or via indirect, photosensitized processes.

Direct photolysis occurs when a molecule absorbs light energy, leading to its decomposition. Studies on the carbamate pesticide carbofuran (B1668357) have shown that direct photolysis can lead to the cleavage of the carbamate group, forming a phenolic derivative and carbamic acid, which in turn decomposes to an amine and carbon dioxide. dss.go.th Similarly, research on o-nitrobenzyl-derived carbamates demonstrates their potential for photolytic cleavage. acs.org It is plausible that this compound undergoes a similar direct photolysis reaction, where absorption of UV light excites the molecule, leading to the scission of the ester linkage to yield 4-nitrophenol and other products.

Photosensitized degradation involves other substances in the environment, known as photosensitizers (such as dissolved organic matter), which absorb light and transfer the energy to the target compound, causing it to degrade. While direct studies on this compound are not available, research on the photocatalytic degradation of the carbamate insecticide carbofuran has demonstrated its breakdown in the presence of catalysts like ZnO and TiO₂ under polychromatic light. researchgate.netceon.rs This suggests that in natural waters containing substances that can act as photosensitizers, the degradation of this compound could be accelerated.

Microbial Degradation Processes

Microbial activity is a crucial factor in the ultimate breakdown and mineralization of organic compounds in the environment. The microbial degradation of carbamates is a well-documented process. bohrium.comnih.govnih.govplos.org

The initial and most significant step in the microbial degradation of many carbamate pesticides is the enzymatic hydrolysis of the carbamate linkage. nih.govnih.govplos.org This reaction is typically catalyzed by a class of enzymes known as carbamate hydrolases or carboxylesterases. bohrium.comnih.govplos.org Several bacterial and fungal species have been identified that can perform this transformation. nih.govresearchgate.net

For this compound, this enzymatic hydrolysis would cleave the ester bond to release 4-nitrophenol and propanol. nih.govplos.org

Degradation Pathway: this compound → (Carbamate Hydrolase) → 4-Nitrophenol + Propanol + Amine

Enzymatic Hydrolysis by Hydrolases and Oxidoreductases

The initial and most critical step in the biodegradation of many carbamate pesticides is the enzymatic hydrolysis of the carbamate linkage. frontiersin.orgnih.gov This reaction is predominantly catalyzed by enzymes belonging to the hydrolase class, particularly carboxylesterases (EC 3.1.1). frontiersin.orgnih.gov These enzymes cleave the ester bond, breaking the molecule into an alcohol and a carbamic acid derivative, which is often unstable and subsequently decomposes. researchgate.net

While specific studies on the enzymatic hydrolysis of this compound are not extensively documented in publicly available literature, the general mechanism is well-established for structurally similar carbamates. The hydrolysis of this compound would yield propanol and 4-nitrophenylcarbamic acid. The latter is unstable and would likely decompose to 4-nitrophenol and carbon dioxide.

Oxidoreductases can also play a role in the degradation of the aromatic portions of carbamate pesticides, often after the initial hydrolysis. nih.gov For instance, after the formation of 4-nitrophenol, oxidoreductases such as monooxygenases and dioxygenases can be involved in the further breakdown of this aromatic intermediate. nih.gov

The table below provides examples of hydrolases that have been identified to degrade other carbamate pesticides, illustrating the types of enzymes likely involved in the degradation of this compound.

| Enzyme/Enzyme Class | Source Organism | Substrate(s) | Reference |

| Carbamate Hydrolase | Pseudomonas sp. 50432 | Carbofuran, Carbaryl | acs.org |

| Carboxylesterase | Arthrobacter sp. | Carbamates | frontiersin.org |

| Esterase | Bacillus subtilis | p-Nitrophenyl esters | nih.gov |

| Urease | - | p-Nitrophenyl carbamate | researchgate.net |

Interactive Data Table: Enzymes Involved in Carbamate Degradation (Note: This table represents enzymes active on related carbamate compounds, as specific data for this compound is limited.)

Identification of Microbial Metabolic Pathways

The complete mineralization of this compound in the environment is dependent on the coordinated action of various microbial metabolic pathways. nih.gov While a definitive pathway for this specific compound is not detailed in available literature, a plausible route can be constructed based on the known microbial metabolism of other carbamates and 4-nitrophenol. nih.govnih.gov

The proposed metabolic pathway initiates with the hydrolysis of this compound, as described in the previous section, to yield 4-nitrophenol and propanol. Propanol can be readily assimilated by many microorganisms and enter central metabolic pathways. The degradation of the more recalcitrant 4-nitrophenol intermediate typically proceeds through one of two main routes:

Reductive Pathway: The nitro group of 4-nitrophenol is first reduced to an amino group, forming 4-aminophenol (B1666318). This reaction is catalyzed by nitroreductases. Subsequently, 4-aminophenol can undergo further enzymatic transformation, often involving hydroxylases, leading to the formation of intermediates that can be funneled into the tricarboxylic acid (TCA) cycle.

Oxidative Pathway: In this pathway, a monooxygenase hydroxylates the aromatic ring, leading to the formation of a catechol or hydroquinone (B1673460) derivative. For 4-nitrophenol, this can result in the formation of 4-nitrocatechol (B145892) or hydroquinone, with the subsequent removal of the nitro group. Ring-cleavage dioxygenases then break open the aromatic ring, generating aliphatic intermediates that are further metabolized. nih.gov

The table below outlines the likely intermediates and the general enzyme classes involved in the proposed microbial metabolic pathway for this compound.

| Step | Intermediate Compound | General Enzyme Class Involved |

| 1 | This compound | Hydrolase (Carboxylesterase) |

| 2 | 4-Nitrophenol + Propanol | - |

| 3a (Reductive) | 4-Aminophenol | Nitroreductase |

| 3b (Oxidative) | 4-Nitrocatechol / Hydroquinone | Monooxygenase |

| 4 | Ring Cleavage Products | Dioxygenase |

Interactive Data Table: Proposed Microbial Metabolic Pathway for this compound

Applications in Chemical Synthesis and Methodology

Propyl (4-nitrophenyl)carbamate as a Protecting Group Strategy

In the multi-step synthesis of complex organic molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. This temporary block is known as a protecting group. emerginginvestigators.org this compound serves as an effective protecting group, particularly for amines.

This compound is designed to be a base-labile protecting group, meaning it can be removed under basic conditions. emerginginvestigators.org The carbamate (B1207046) is relatively stable in acidic and neutral aqueous solutions. emerginginvestigators.org However, when exposed to a basic environment, the carbamate linkage is cleaved, releasing the original amine, carbon dioxide, and 4-nitrophenol (B140041). emerginginvestigators.orgemerginginvestigators.org This deprotection process is often irreversible due to the decarboxylation step. emerginginvestigators.org

The release of 4-nitrophenol, a bright yellow compound, provides a convenient method for monitoring the progress of the deprotection reaction spectroscopically. emerginginvestigators.org Hydrolysis is accelerated in basic conditions, with optimal effectiveness at pH 12 and above. emerginginvestigators.org This strategy offers a reliable way to unmask the protected amine at a specific stage of a synthetic sequence.

| Protecting Group | Cleavage Condition | Byproduct | Monitoring |

| This compound | Base (e.g., pH > 12) | 4-nitrophenol, CO2 | Spectroscopic (yellow color of 4-nitrophenolate) |

Role as an Activated Ester and Leaving Group in Organic Synthesis

Beyond its role as a protecting group, the 4-nitrophenyl group in this compound also functions as an excellent leaving group, making the compound an activated ester. emerginginvestigators.org This property is crucial for facilitating various chemical reactions.

The activated nature of this compound makes it a valuable component in amine-reactive linker systems. creative-proteomics.com These systems are designed to covalently attach molecules to each other. The carbamate can react with primary amines on a target molecule, forming a stable amide bond and releasing the 4-nitrophenoxide ion. nih.gov This reactivity is harnessed in bioconjugation, where proteins, peptides, or other biomolecules are modified for various applications. creative-proteomics.com

The core of the reactivity of this compound as an activated ester lies in its ability to undergo nucleophilic acyl substitution. masterorganicchemistry.com The electron-withdrawing nitro group on the phenyl ring makes the carbonyl carbon of the carbamate highly electrophilic and susceptible to attack by nucleophiles. nih.gov When a nucleophile, such as an amine or an alcohol, attacks this carbonyl carbon, a tetrahedral intermediate is formed. masterorganicchemistry.com The subsequent collapse of this intermediate leads to the expulsion of the stable 4-nitrophenoxide leaving group, resulting in the formation of a new amide or ester bond. nih.govmasterorganicchemistry.com This efficient process is fundamental to its application in synthesizing a wide range of organic compounds. nih.gov

| Reaction Type | Role of this compound | Key Feature |

| Amine-Reactive Linking | Activated Ester | Forms stable amide bonds with primary amines. |

| Nucleophilic Acyl Substitution | Acylating Agent | The 4-nitrophenyl group is an excellent leaving group, facilitating the reaction. |

Integration into Complex Molecular Architectures

The versatile reactivity of this compound allows for its integration into the synthesis of complex molecular architectures. Its ability to act as both a protecting group and an activated ester provides chemists with a powerful tool to construct intricate molecules with high precision. For example, it can be used in the stepwise assembly of peptides or other polymers where controlled bond formation is essential. nih.gov The strategic use of this compound can streamline synthetic routes, improve yields, and enable the creation of novel compounds with desired functionalities. emerginginvestigators.org

Application as a Bridge-Forming Reagent in Multi-Step Synthesis

The core functionality of this compound lies in its activated carbamate group. The 4-nitrophenyl group is an excellent leaving group, making the carbonyl carbon susceptible to nucleophilic attack. This property is the foundation for its potential use as a bridge-forming reagent, a molecule that connects two different chemical entities.

In a hypothetical multi-step synthesis, this compound could be employed to link two molecules, for instance, Molecule A containing a nucleophilic group (like an amine or an alcohol) and Molecule B, which is subsequently introduced.

Theoretical Reaction Scheme:

Activation and Initial Coupling: Molecule A, with its nucleophilic group (e.g., R¹-NH₂), would attack the carbonyl carbon of this compound. This reaction would displace the 4-nitrophenoxide ion, a stable leaving group, to form a propyl carbamate intermediate (R¹-NH-CO-OPr).

Bridge Formation: The newly formed propyl carbamate could then react with a second molecule (Molecule B) under specific conditions to form a stable bridge. The nature of this second reaction would depend on the functional groups present on Molecule B and the desired final linkage. A patent for a similar process describes using a p-nitrophenyl carbamate as a bridge-forming reagent in the synthesis of aminoalkylphenyl carbamates, highlighting the industrial potential of this chemical strategy.

Table 1: Hypothetical Two-Step Bridge Formation using this compound

| Step | Reactant 1 | Reactant 2 | Product | Leaving Group |

| 1 | Molecule A (with -NH₂) | This compound | Propyl carbamate of Molecule A | 4-Nitrophenol |

| 2 | Propyl carbamate of Molecule A | Molecule B (with reactive site) | Bridged Molecule A-B | Propanol (B110389) or other propyl-containing species |

Note: The specific conditions and feasibility of the second step would require experimental validation.

Utilization in Peptide Chemistry and Amide Bond Surrogates

The amide bond is the cornerstone of peptide and protein structure. However, in medicinal chemistry, creating amide bond surrogates—structures that mimic the geometry and electronic properties of an amide bond but have improved stability or pharmacokinetic properties—is a significant area of research. Carbamates are recognized as effective amide bond isosteres.

Theoretically, this compound could serve as a reagent for the introduction of a carbamate linkage in a peptide sequence, thus creating an amide bond surrogate. The reactivity of the 4-nitrophenyl ester group is a key feature in peptide synthesis for activating amino acid carboxyl groups.

Hypothetical Application in Peptide Modification:

An amino acid or a peptide with a free amino group could react with this compound. This would result in the formation of a propyl carbamate-capped N-terminus. This modification would replace the typical peptide bond with a carbamate linkage at that specific position, potentially altering the peptide's susceptibility to enzymatic degradation.

Table 2: Potential Reaction for Amide Bond Surrogate Formation

| Reactant 1 (Peptide/Amino Acid) | Reactant 2 | Resulting Linkage | Potential Advantage |

| H₂N-CHR¹-CO... | This compound | Pr-O-CO-NH-CHR¹-CO... (Carbamate) | Increased stability against proteases |

While the direct use of This compound for this purpose is not prominently described, the synthesis of various carbamates, including n-propyl-4-nitrophenyl carbamate, has been reported, indicating the accessibility of this compound for such synthetic explorations. epa.gov The broader class of nitrophenyl carbamates has been utilized in the synthesis of peptidomimetics, supporting the chemical principles behind this potential application.

Future Directions and Research Gaps

Development of Novel and Sustainable Synthetic Approaches

The conventional synthesis of Propyl (4-nitrophenyl)carbamate typically involves the reaction of 4-nitrophenyl chloroformate with propanol (B110389) in the presence of a base like triethylamine (B128534), a method that can achieve high yields of 72-94%. nih.gov Another established route is the reaction of bis(o-nitrophenyl) carbonate with aliphatic amines under mild conditions. epa.gov However, future research is increasingly focused on developing more sustainable and efficient synthetic methodologies.

Green Chemistry and Catalysis:

Modern synthetic chemistry is shifting towards greener approaches that minimize waste and avoid hazardous reagents. For carbamates in general, this includes halogen-free routes starting from readily available materials like amines, alcohols, and carbon dioxide, often employing basic catalysts under mild conditions. organic-chemistry.org The use of CO2 as a C1 source is a particularly attractive green alternative. acs.orgacs.org Palladium-catalyzed reductive carbonylation of nitroaromatics represents another advanced method for carbamate (B1207046) synthesis. mit.edu

Enzymatic and Flow Chemistry Synthesis:

Biocatalysis offers a promising avenue for the sustainable synthesis of carbamates. Esterases have been shown to exhibit promiscuous aminolysis activity, enabling the efficient synthesis of carbamates in aqueous media with high yields. nih.gov For instance, the esterase from Pyrobaculum calidifontis VA1 (PestE) has been successfully used for this purpose. nih.gov

Flow chemistry presents another innovative approach, allowing for the continuous and safe production of carbamates. nih.gov This technique can be coupled with other processes, such as the Curtius rearrangement, to create valuable carbamate products in a streamlined manner. nih.gov The continuous synthesis of carbamates from CO2 and amines has also been demonstrated in flow reactors. acs.orgacs.org

Table 1: Comparison of Synthetic Methods for Carbamates

| Method | Reagents | Advantages | Disadvantages |

| Conventional | 4-nitrophenyl chloroformate, propanol, base | High yields (72-94%) nih.gov | Use of hazardous chloroformates |

| Green (CO2-based) | Amine, alcohol, CO2, basic catalyst | Halogen-free, uses renewable feedstock organic-chemistry.org | May require pressure |

| Enzymatic | Amine, carbonate, esterase | Aqueous media, high selectivity nih.gov | Enzyme stability and cost |

| Flow Chemistry | Varies (e.g., Curtius rearrangement) | Continuous process, enhanced safety nih.gov | Requires specialized equipment |

Advanced Mechanistic Elucidation of Complex Reaction Systems

The reactivity of this compound is largely dictated by the electron-withdrawing nature of the 4-nitrophenyl group, which makes the carbamate susceptible to nucleophilic attack. The hydrolysis of p-nitrophenyl carbamates under basic conditions proceeds via cleavage of the carbamate bond, releasing 4-nitrophenol (B140041), which can be monitored spectrophotometrically at 413 nm. nih.govemerginginvestigators.org This property makes it a useful substrate for studying reaction kinetics.

Future research should focus on elucidating the mechanisms of this carbamate in more complex reaction systems. For instance, the aminolysis of p-nitrophenyl carbonates has been shown to proceed through a zwitterionic tetrahedral intermediate, with the rate-determining step depending on the basicity of the attacking amine. acs.org Studies on the aminolysis of related compounds like 4-nitrophenyl phenyl carbonate reveal that the reaction mechanism is strongly influenced by the nature of the amine and the electrophilic center. researchgate.netnih.gov

The interaction of p-nitrophenyl carbamates with enzymes is another area ripe for mechanistic investigation. For example, p-nitrophenyl carbamate is a substrate for urease, and kinetic studies suggest a common rate-limiting step with urea, likely the release of ammonia. nih.gov

Table 2: Kinetic Parameters for the Hydrolysis of p-Nitrophenyl Esters

| Substrate | Enzyme | K_M (mM) | Reference |

| p-Nitrophenyl carbamate | Urease | 0.67 | nih.gov |

| p-Nitrophenyl acetate | Carboxylesterase | 0.83 | rsc.org |

| o-Nitrophenyl β-D-galactopyranoside | β-D-galactosidase | 0.31 | nii.ac.jp |

| p-Nitrophenyl β-D-galactopyranoside | β-D-galactosidase | 0.27 | nii.ac.jp |

| p-Nitrophenyl-β-D-glucuronide | Human gut microbiota enzymes | Varies | researchgate.net |

Exploration of Catalytic Systems for Carbamate Transformations

The development of catalytic systems for the transformation of carbamates is a burgeoning field. While traditional methods often rely on stoichiometric reagents, catalytic approaches offer greater efficiency and sustainability.

Transition Metal Catalysis:

Transition metals like palladium and nickel are effective catalysts for various carbamate transformations. Palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674) in the presence of alcohols provides an efficient route to N-aryl carbamates. mit.eduacs.org Nickel catalysis has been successfully employed for the amination of aryl carbamates, a reaction that is broad in scope and provides good yields. rsc.org The carbamate group can also act as a directing group in C-H bond activation reactions catalyzed by transition metals, enabling the functionalization of the aromatic ring.

Photoredox Catalysis:

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis. This approach has been used for the direct C-H functionalization of enamides and enecarbamates, offering a mild and environmentally friendly route to functionalized products.

Computational Modeling for Predictive Reactivity and Selectivity

Computational modeling provides a powerful tool for understanding and predicting the reactivity and selectivity of chemical reactions. While no specific computational studies on this compound have been identified, research on related carbamates demonstrates the potential of these methods.

Density functional theory (DFT) and other quantum chemical methods can be used to investigate reaction mechanisms, predict reactive sites, and calculate reaction rate constants. acs.org For example, computational studies on the nickel-catalyzed amination of aryl carbamates have elucidated the full catalytic cycle and identified the rate-determining step as reductive elimination. rsc.org Similarly, computational analysis of the hydrolysis of other carbamates has provided detailed insights into the reaction pathway and the role of key amino acids in enzymatic catalysis.

Future computational work on this compound could focus on:

Modeling its hydrolysis and aminolysis to predict reaction barriers and transition state geometries.

Investigating its interaction with enzyme active sites to understand the basis of its biological activity.

Simulating its behavior in different solvent environments to predict solubility and reactivity.

Expanding Methodological Applications in Organic and Medicinal Chemistry

The carbamate functional group is a key structural motif in many pharmaceuticals and agrochemicals. nii.ac.jp this compound serves as a valuable intermediate and protecting group in the synthesis of more complex molecules.

As a Protecting Group:

The 4-nitrophenyl carbamate group is a base-labile protecting group for amines, offering an orthogonal strategy to acid-labile protecting groups like Boc. emerginginvestigators.org Its stability under acidic and neutral conditions makes it suitable for multi-step syntheses where selective deprotection is required. nih.gov

In Prodrug Design:

Carbamate derivatives are widely used in prodrug design to improve the pharmacokinetic properties of parent drugs. nih.gov The lability of the carbamate bond can be tuned to control the rate of drug release in vivo.

In the Synthesis of Novel Compounds:

This compound can be used as a building block in the synthesis of a variety of organic compounds. For example, p-nitrophenyl carbonates are used in the synthesis of lactam-derived carbamates and in the preparation of intermediates for ureas. nih.govresearchgate.net The reaction of p-nitrophenyl chloroformate with amino acids has been used to prepare prodrugs of palmitoylethanolamide.

Future research will likely see the expanded use of this compound and related compounds in the development of new synthetic methodologies and the construction of novel bioactive molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.